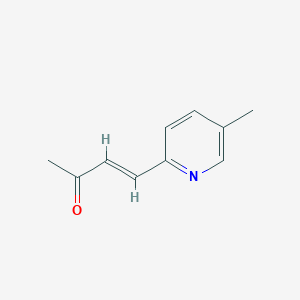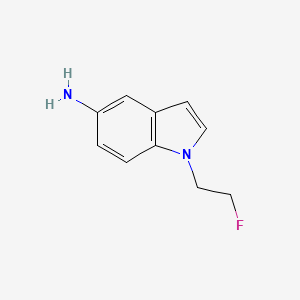![molecular formula C13H12N2O4 B1406033 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1216231-84-3](/img/structure/B1406033.png)
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Übersicht
Beschreibung
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyrazole ring system with methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position.
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB) . PDGF-BB plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in many physiological and pathological conditions.
Mode of Action
This compound acts as a potent kinase inhibitor against its target, PDGF-BB . By inhibiting the kinase activity of PDGF-BB, it disrupts the signaling pathways that are essential for angiogenesis. This results in the inhibition of new blood vessel formation.
Biochemical Pathways
The inhibition of PDGF-BB disrupts the PDGF signaling pathway, which plays a key role in cell proliferation, survival, and migration. The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis, as these processes are heavily reliant on angiogenesis .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to the suppression of tumor growth and metastasis . By blocking the formation of new blood vessels, the compound can effectively starve the tumor cells of the nutrients and oxygen they need to grow and spread.
Biochemische Analyse
Biochemical Properties
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), where it acts as a potent kinase inhibitor . This inhibition is crucial for its antiproliferative activity against tumor cells. The compound’s interaction with PDGF-BB involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by blocking the PDGF-BB signaling pathway . This inhibition leads to reduced cell growth and induces apoptosis in tumor cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of PDGF-BB receptor tyrosine kinase, binding to the enzyme’s active site and preventing substrate access . This inhibition disrupts the phosphorylation cascade necessary for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes N-glucuronidation, forming glucuronide conjugates that are more water-soluble and can be excreted from the body . This metabolic pathway is crucial for the compound’s clearance and influences its overall pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it may bind to cytoplasmic and nuclear proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and regulatory proteins, ultimately influencing its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno Ring System: This step involves the cyclization of a suitable precursor to form the indeno ring system.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroindeno[1,2-c]pyrazole Derivatives: These compounds share a similar core structure but may have different substituents at various positions.
Indeno-Pyrazole Carboxylic Acids: Compounds with similar indeno-pyrazole ring systems and carboxylic acid groups.
Methoxy-Substituted Indeno-Pyrazoles: Compounds with methoxy groups at different positions on the indeno-pyrazole ring system.
Uniqueness
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position contributes to its unique reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSOHSYWQNWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1405951.png)





![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)






